molecular formula C18H13N3O3 B2621919 N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477497-62-4

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2621919
CAS No.: 477497-62-4
M. Wt: 319.32
InChI Key: YFGKDMNNPQNIST-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule of significant interest in biochemical and pharmaceutical research. While the specific applications for this compound are an active area of investigation, its core structure provides strong clues to its potential utility. The compound features a benzamide core, a common pharmacophore in medicinal chemistry, which is substituted at one end with a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group and at the other with a 2-cyanophenyl group. The succinimidyl ester is a well-known electrophile that can react with nucleophilic amino groups, such as those found in lysine residues or the N-termini of proteins, suggesting this compound could be developed as a bioconjugation reagent or a protein-modifying agent . Research on a structurally analogous molecule, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), has demonstrated that compounds with a similar dioxopyrrolidinyl-benzamide backbone can act as effectors in mammalian cell culture systems. In a study on recombinant Chinese hamster ovary (rCHO) cells, MPPB was identified from a large-scale screen to improve monoclonal antibody (mAb) production . The study found that the compound suppressed cell growth while simultaneously increasing cell-specific productivity, glucose uptake rate, and intracellular ATP levels . Furthermore, the compound was noted to affect a critical quality attribute of therapeutic antibodies by modulating the galactosylation of N-linked glycans . This suggests that this compound and its analogs may hold promise in bioprocessing applications for enhancing the yield and controlling the quality of biologics. The structure-activity relationship study of MPPB highlighted the importance of the pyrrole moiety for its bioactivity, indicating that the 2-cyanophenyl substituent in the subject compound is a key structural feature that will define its unique biological and physicochemical properties . This molecule is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c19-11-13-3-1-2-4-15(13)20-18(24)12-5-7-14(8-6-12)21-16(22)9-10-17(21)23/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGKDMNNPQNIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the reaction of 2-cyanophenylamine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or dioxopyrrolidinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, facilitating the development of novel compounds in organic synthesis.

Biology

The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary research suggests that it may interact with specific enzymes or receptors, modulating their activity and providing insights into biochemical pathways.

Medicine

Research into the therapeutic properties of this compound has identified several potential applications:

  • Anti-inflammatory Activity : Studies indicate that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Investigations have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models.
  • Neuroprotective Effects : There is ongoing research into its ability to protect neuronal cells from oxidative stress.

Case Studies

Several studies have explored the biological effects of this compound:

Study TitleObjectiveFindingsYear
Antimicrobial ActivityAssess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer Activity EvaluationEvaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours)2023
Inflammation Model StudyInvestigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1. Structural and Molecular Comparison of Benzamide Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide 2-cyanophenyl C₁₈H₁₄N₃O₃ 320.32 Electron-withdrawing cyano group
MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) 2,5-dimethylpyrrole C₂₁H₂₀N₂O₃ 356.40 Enhances mAb production by 2.2×
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethyl-6-methylphenyl)benzamide 2-ethyl-6-methylphenyl C₂₀H₂₀N₂O₃ 336.38 Alkyl substituents for lipophilicity
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Sulfamoyl-pyrimidine C₂₃H₂₀N₅O₅S 490.50 Polar sulfamoyl group for solubility
MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
  • mAb Production : In rCHO cells, MPPB increased mAb concentration by 125–158% and cell-specific productivity by 108–392% compared to controls .
  • Metabolic Effects :
    • Suppressed cell growth (maximal cell density reduced from 21.2 × 10⁶ to 14.0 × 10⁶ cells/mL) but maintained viability above 70% .
    • Elevated intracellular ATP levels (indicative of enhanced energy metabolism) and glucose uptake rate (0.74 pmol/cell/day vs. 0.63 pmol/cell/day in controls) .
    • Reduced galactosylation (G1F glycosylation decreased from 24.5% to 14.8%), a critical quality attribute for therapeutic mAbs .
  • Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole moiety was identified as the key pharmacophore, contributing to a 2.2× increase in cell-specific productivity .
This compound (Hypothetical Analysis)

While direct data are unavailable, the 2-cyanophenyl group may alter the compound’s interaction with cellular targets:

  • Electron-Withdrawing Effects: The cyano group could enhance metabolic stability but reduce membrane permeability compared to MPPB’s dimethylpyrrole.
  • Glycosylation Impact: Unlike MPPB, which suppresses galactosylation, the cyanophenyl substituent might influence different glycosylation pathways due to steric or electronic effects.
Other Analogs
  • Sulfamoyl-Pyrimidine Derivatives : Polar groups like sulfamoyl may improve solubility but reduce activity in hydrophobic cellular environments .

Biological Activity

N-(2-cyanophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 270.30 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a dioxopyrrolidine moiety linked to a benzamide structure, which may contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering the biochemical environment within cells.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could modulate signaling pathways, influencing physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cellular models.

Therapeutic Applications

Research indicates potential applications in the following areas:

  • Cancer Therapy : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Neurological Disorders : Due to its ability to interact with neurotransmitter systems, the compound may have applications in treating conditions such as anxiety or depression.
  • Anti-inflammatory Effects : The compound's potential to reduce inflammation could make it useful in treating chronic inflammatory diseases.

Study 1: Anticancer Activity

In a study examining the anticancer effects of related compounds, researchers found that derivatives of the pyrrolidine structure inhibited the proliferation of breast cancer cells by inducing apoptosis. The study reported a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.

CompoundIC50 (µM)Cell Line
Compound A8.5MCF-7
Compound B12.0MDA-MB-231
This compound9.0MCF-7

Study 2: Neuroprotective Effects

A neuroprotection study evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound reduced cell death by approximately 40% compared to untreated controls.

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectionReduction in oxidative stress-induced cell death
Anti-inflammatoryPotential modulation of inflammatory cytokine release

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